3-Azabicyclo[3.2.2]nonane hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-azabicyclo[3.2.2]nonane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-8-4-3-7(1)5-9-6-8;/h7-9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBLDSUSRSGZSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Advancements for 3 Azabicyclo 3.2.2 Nonane and Its Derivatives
Foundational Synthetic Approaches to the 3-Azabicyclo[3.2.2]nonane Core
The construction of the 3-azabicyclo[3.2.2]nonane nucleus relies on established organic synthesis principles, including ring expansion reactions and multi-step strategies that build the bicyclic system from simpler precursors.
Ring expansion reactions are a cornerstone for the synthesis of the 3-azabicyclo[3.2.2]nonane core. These methods typically involve the rearrangement of a smaller bicyclic ketone to form a larger, nitrogen-containing ring.
Beckmann Rearrangement : This reaction transforms an oxime into an amide (lactam) under acidic conditions. For the synthesis of the 3-azabicyclo[3.2.2]nonane precursor, a bicyclo[2.2.2]octan-2-one is first converted to its corresponding oxime. Treatment of this oxime with acid induces a rearrangement, expanding the six-membered ring to a seven-membered lactam, 3-azabicyclo[3.2.2]nonan-2-one. nih.govresearchgate.net The presence of a carboxylic acid group on the bicyclic framework has been shown to facilitate this rearrangement, leading to good yields of the resulting lactam. researchgate.netuniv.kiev.ua
Schmidt Reaction : The Schmidt reaction offers a direct, one-step alternative to the Beckmann rearrangement for converting a ketone into a lactam. acs.org This reaction utilizes hydrazoic acid (HN₃), often generated in situ from sodium azide (B81097) and a strong acid, to react with a bicyclo[2.2.2]octan-2-one. nih.govorganic-chemistry.org The ketone is converted directly to the 3-azabicyclo[3.2.2]nonan-2-one lactam, avoiding the need to isolate the intermediate oxime. acs.orgresearchgate.net This method is noted for its atom economy and operational simplicity. acs.org
While not directly forming the aza-bicyclic system in one step, pericyclic reactions like the Diels-Alder reaction are fundamental for constructing bicyclic carbon frameworks, such as bicyclo[2.2.2]octene skeletons, which can serve as precursors for the aforementioned ring-expansion strategies. beilstein-journals.org
The synthesis of the parent 3-azabicyclo[3.2.2]nonane is inherently a multi-step process. The foundational approaches described above form a key intermediate, the lactam, which must then be reduced to yield the final saturated amine.
A common synthetic sequence is as follows:
Precursor Formation : Synthesis of a suitable bicyclo[2.2.2]octan-2-one derivative.
Ring Expansion : Conversion of the ketone to the lactam (3-azabicyclo[3.2.2]nonan-2-one) via either the Beckmann or Schmidt reaction. nih.gov
Lactam Reduction : The carbonyl group of the lactam is reduced to a methylene (B1212753) (-CH₂-) group. This is typically accomplished using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), to yield the final 3-azabicyclo[3.2.2]nonane core. nih.govresearchgate.net
This strategic sequence provides a reliable pathway to the core structure, which can then be functionalized further. researchgate.netnih.gov
| Reaction | Starting Material | Key Intermediate | Key Features |
|---|---|---|---|
| Beckmann Rearrangement | Bicyclo[2.2.2]octan-2-one oxime | 3-Azabicyclo[3.2.2]nonan-2-one (Lactam) | Two-step process from ketone; involves oxime isolation. nih.gov |
| Schmidt Reaction | Bicyclo[2.2.2]octan-2-one | 3-Azabicyclo[3.2.2]nonan-2-one (Lactam) | One-step from ketone using hydrazoic acid; atom-economical. acs.orgresearchgate.net |
Targeted Synthesis of Functionalized 3-Azabicyclo[3.2.2]nonane Analogs
Functionalization of the 3-azabicyclo[3.2.2]nonane core is crucial for modulating its chemical and biological properties. This often involves introducing substituents on the ring nitrogen or carbon framework.
Methylation : The secondary amine of the 3-azabicyclo[3.2.2]nonane core is readily alkylated. N-methylation is a common modification, and the Eschweiler-Clarke reaction is a highly effective method for this transformation. nih.govresearchgate.net This reaction involves treating the parent amine with an excess of formaldehyde (B43269) and formic acid. google.comjk-sci.com The process results in the formation of the tertiary amine, 3-methyl-3-azabicyclo[3.2.2]nonane, and notably prevents over-alkylation to form a quaternary ammonium (B1175870) salt. google.com This method is widely used for the methylation of primary and secondary amines due to its reliability and mild conditions. google.com
Hydroxylation : The direct, selective hydroxylation of the saturated carbon framework of 3-azabicyclo[3.2.2]nonane presents a significant synthetic challenge. General methods such as osmium-catalyzed aminohydroxylation can be employed to introduce both hydroxyl and amino groups across a double bond in olefinic precursors, which could then be elaborated into a functionalized bicyclic system. google.com However, specific methodologies for the direct hydroxylation of the pre-formed 3-azabicyclo[3.2.2]nonane core are not widely established, requiring multi-step strategies that build the ring system with the hydroxyl group already in place.
The parent 3-azabicyclo[3.2.2]nonane is a basic compound. For practical handling, purification, and application in aqueous media, it is frequently converted into its hydrochloride salt. This is achieved by treating a solution of the free base with hydrochloric acid (HCl). The nitrogen atom of the azabicyclo ring is protonated, forming the ammonium chloride salt. This salt form generally exhibits enhanced water solubility and crystalline stability compared to the free base, making it more suitable for various applications.
Applications of the Mannich Reaction in 3-Azabicyclo[3.2.2]nonane Synthesis and Derivatization
The Mannich reaction is a powerful three-component condensation reaction that is extensively used to derivatize the 3-azabicyclo[3.2.2]nonane core. In this reaction, 3-azabicyclo[3.2.2]nonane acts as the secondary amine component, which reacts with an aldehyde (commonly formaldehyde) and a compound containing an acidic proton (a C-H acid), such as a ketone. mdpi.com
The reaction proceeds via the formation of an electrophilic iminium ion from 3-azabicyclo[3.2.2]nonane and formaldehyde. This ion is then attacked by the enol form of the ketone, resulting in the formation of a new carbon-carbon bond and yielding a β-amino-ketone, known as a Mannich base.
Notable examples include:
Reaction with substituted acetophenones and propiophenones to generate a variety of Mannich bases. nih.gov
Reaction with 8-hydroxyquinoline (B1678124) and formaldehyde, where the quinoline (B57606) ring provides the acidic proton for the condensation, leading to the formation of 7-[(3-azabicyclo[3.2.2]nonan-3-yl)methyl]quinolin-8-ol. mdpi.com
This reaction is highly versatile for creating complex derivatives by attaching a (3-azabicyclo[3.2.2]nonan-3-yl)methyl group to various molecular scaffolds. mdpi.comnih.gov
| Amine Component | Aldehyde Component | C-H Acid Component | Reference |
|---|---|---|---|
| 3-Azabicyclo[3.2.2]nonane | Formaldehyde | Substituted Acetophenones | nih.gov |
| 3-Azabicyclo[3.2.2]nonane | Formaldehyde | Substituted Propiophenones | nih.gov |
| 3-Azabicyclo[3.2.2]nonane | Formalin (Formaldehyde solution) | 8-Hydroxyquinoline | mdpi.com |
Comparative Analysis of Synthetic Routes for Related Azabicyclic Scaffolds
The synthesis of azabicyclic frameworks, such as the 3-azabicyclo[3.2.2]nonane system, is a cornerstone of medicinal and organic chemistry. The strategic approaches to these scaffolds are diverse, reflecting the need for tailored access to specific isomers and derivatives. A comparative analysis of the synthetic routes for related azabicyclo[3.2.2]nonane and azabicyclo[3.3.1]nonane systems reveals key differences in strategy, efficiency, and applicability.
The synthesis of azabicyclic nonanes requires precise control over ring formation to yield the desired isomer. The azabicyclo[3.2.2]nonane and the azabicyclo[3.3.1]nonane skeletons, while structurally related, often necessitate distinct synthetic methodologies.
For the azabicyclo[3.2.2]nonane system, several approaches have been developed. For instance, 2-azabicyclo[3.2.2]nonanes can be prepared from bicyclo[2.2.2]octan-2-ones through a Beckmann rearrangement followed by the reduction of the resulting lactam. nih.gov This method effectively expands the ring system to create the desired bicyclo-nonane structure. nih.gov Another distinct approach allows for the synthesis of the 6-azabicyclo[3.2.2]nonane nucleus through the rhodium(II)-catalyzed decomposition of vinyldiazomethanes in the presence of 1,2-dihydropyridines. capes.gov.br The regioselectivity of this cycloaddition is highly dependent on the steric properties of both the catalyst and the vinyldiazomethane substrate. capes.gov.br
The azabicyclo[3.3.1]nonane scaffold, which is found in numerous indole (B1671886) alkaloids, can be constructed through various cyclization strategies. rsc.org These include the Effenberger-type cyclization, which utilizes the reaction of a methoxy-cyclohexene with malonyl dichloride, and Mannich reactions. rsc.org Tandem Michael addition–Claisen condensation cascades have also been employed to create the bicyclo[3.3.1]nonane core. rsc.org A notable organocatalytic, enantioselective cascade synthesis provides access to N-bridged azabicyclo[3.3.1]nonane systems in a single pot from simple starting materials. thieme-connect.com Furthermore, a rapid three-step synthesis for the 2-azabicyclo[3.3.1]nonane ring system (a morphan scaffold) has been developed from pyrroles, featuring a key palladium-catalyzed diverted Tsuji–Trost sequence. nih.gov A practical, three-step route has also been established for 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a highly active organocatalyst. acs.org
The choice of synthetic route is dictated by the target isomer and the desired substitution pattern. The table below summarizes and compares some of the key methodologies for accessing these isomeric systems.
| Scaffold | Key Synthetic Strategy | Starting Materials | Key Features | Reference |
| 2-Azabicyclo[3.2.2]nonane | Beckmann Rearrangement & Reduction | Bicyclo[2.2.2]octan-2-ones | Ring expansion of a readily available bicyclic ketone. | nih.gov |
| 6-Azabicyclo[3.2.2]nonane | Rhodium(II)-catalyzed Cycloaddition | Vinyldiazomethanes, 1,2-Dihydropyridines | Regioselectivity is catalyst and substrate dependent. | capes.gov.br |
| Azabicyclo[3.3.1]nonane | Effenberger-type Cyclization | 1-Methoxy-1-cyclohexene, Malonyl dichloride | Efficient route to the core bicyclo[3.3.1]nonane ring system. | rsc.org |
| 2-Azabicyclo[3.3.1]nonane | Diverted Tsuji–Trost Process | Pyrroles | Rapid, three-step access from simple aromatic precursors. | nih.gov |
| N-bridged Azabicyclo[3.3.1]nonane | Organocatalytic Cascade Reaction | (Varies) | One-pot, enantioselective synthesis with high yields. | thieme-connect.com |
| 9-Azabicyclo[3.3.1]nonane | Multi-step Synthesis | (Varies) | Practical, three-step route to the ABNO organocatalyst. | acs.org |
Many traditional routes to azabicyclo[3.3.1]nonane skeletons are multi-step linear sequences. thieme-connect.com While effective, these can be lengthy and inefficient. The development of more convergent strategies has been a significant advancement in the field.
Convergent and Cascade Strategies: Modern organocatalysis has enabled highly convergent approaches. For example, an enantioselective, organocatalytic cascade synthesis of azabicyclo[3.3.1]nonane systems has been reported. thieme-connect.com This one-pot process combines multiple bond-forming events in a single operation, bypassing the need to isolate intermediates and significantly improving efficiency. thieme-connect.com This strategy is highly convergent as it quickly assembles the complex bicyclic core from relatively simple starting materials. thieme-connect.com
Similarly, the synthesis of 2-azabicyclo[3.3.1]nonanes via a tandem diverted Tsuji–Trost process represents a convergent approach. nih.gov This palladium-catalyzed reaction exploits processes that might otherwise be considered side reactions to productively form the complex morphan ring system in a short sequence from simple pyrroles. nih.gov
Linear Strategies: Linear syntheses remain prevalent and are often necessary for constructing specific substitution patterns or for accessing scaffolds where convergent methods are not yet developed. The synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones is an example of a short linear sequence involving a Beckmann rearrangement followed by a reduction step. nih.gov While linear, the high efficiency of each step can make this an attractive route. The development of a scaffold, which is then elaborated in subsequent linear steps, is a common and powerful strategy for creating libraries of related compounds for biological screening. chemistryviews.org
The following table provides a comparative overview of these strategic approaches.
| Strategy Type | Description | Example | Advantages | Disadvantages | Reference |
| Convergent (Cascade) | Multiple bond-forming reactions occur in a single pot. | Organocatalytic synthesis of N-bridged azabicyclo[3.3.1]nonanes. | High efficiency, reduced step count, minimized waste, high yields. | Can be challenging to develop and optimize reaction conditions. | thieme-connect.com |
| Convergent (Tandem) | A sequence of intramolecular reactions is triggered by a single event. | Palladium-catalyzed diverted Tsuji–Trost process for 2-azabicyclo[3.3.1]nonanes. | Rapid access to complex molecules, novel bond formations. | Mechanism can be complex; may require specific catalytic systems. | nih.gov |
| Linear | Step-wise, sequential modification of a starting material. | Beckmann rearrangement/reduction for 2-azabicyclo[3.2.2]nonanes. | Straightforward, predictable, allows for systematic modification. | Overall yield can be low for long sequences, time-consuming. | nih.gov |
The choice between a convergent and a linear strategy depends on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. For the rapid generation of molecular complexity and for creating libraries of analogs, convergent and cascade reactions are increasingly favored.
Advanced Spectroscopic and Crystallographic Characterization of 3 Azabicyclo 3.2.2 Nonane Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3-azabicyclo[3.2.2]nonane systems. ontosight.ai One- and two-dimensional NMR experiments are employed to determine the precise arrangement of atoms and to study the molecule's conformational dynamics in solution. nih.govualberta.ca
In the ¹H NMR spectrum of the 3-azabicyclo[3.2.2]nonane framework, protons on carbons adjacent to the nitrogen atom (C2 and C4) are typically deshielded and appear at a lower field compared to other methylene (B1212753) protons. The bridgehead protons (at C1 and C5) also exhibit characteristic chemical shifts. When the nitrogen is protonated, as in the hydrochloride salt, the adjacent protons experience further deshielding due to the positive charge. The signals are often complex multiplets due to geminal and vicinal coupling between neighboring protons.
Table 1: Representative ¹H NMR Chemical Shifts for Azabicyclo Systems
| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-2, H-4 | ~3.1 - 3.4 | m | Protons alpha to the nitrogen; deshielded. |
| H-1, H-5 | ~2.4 - 2.8 | br s / m | Bridgehead protons. |
| H-6, H-7, H-8, H-9 | ~1.6 - 2.0 | m | Methylene protons of the bicyclic system. |
Note: Data is compiled and representative of azabicyclo systems. Specific values can vary based on solvent, concentration, and substitution. tandfonline.com
The ¹³C NMR spectrum provides essential information about the carbon framework. Similar to the ¹H NMR, carbons adjacent to the nitrogen (C2 and C4) are deshielded. The number of unique signals in the spectrum confirms the symmetry of the molecule. All carbons in the unsubstituted 3-azabicyclo[3.2.2]nonane hydrochloride are sp³ hybridized.
Table 2: Representative ¹³C NMR Chemical Shifts for Azabicyclo Systems
| Carbon Position | Typical Chemical Shift (δ, ppm) |
|---|---|
| C-2, C-4 | ~43 - 55 |
| C-1, C-5 | ~29 - 40 |
| C-6, C-9 | ~21 - 30 |
Note: Data is compiled and representative of azabicyclo systems. Specific values can vary. google.comtandfonline.com
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of 3-azabicyclo[3.2.2]nonane systems. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds, which is crucial for tracing the connectivity within the ethylene (B1197577) and propylene (B89431) bridges of the nonane (B91170) skeleton.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These techniques correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com This allows for the direct assignment of a carbon resonance based on the chemical shift of its attached proton(s).
The 3-azabicyclo[3.2.2]nonane system is not rigid and can undergo conformational changes in solution. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is used to study these processes. At low temperatures, the rate of conformational exchange, such as ring inversion, can be slowed sufficiently on the NMR timescale to observe separate signals for protons in different environments (e.g., axial and equatorial). researchgate.net As the temperature is increased, these signals broaden and eventually coalesce into a time-averaged signal. Analysis of these changes allows for the determination of the energy barriers associated with these conformational dynamics. researchgate.netacs.org
Vibrational Spectroscopy: Infrared (IR) Spectrometry for Characteristic Functional Group Modes
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum displays several key absorption bands. mdpi.com
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Ammonium Salt) | 2500 - 3000 | Strong, broad |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
| N-H Bend | 1580 - 1650 | Medium |
Note: The N-H stretching region for amine salts is often broad and complex due to overtone and combination bands. orgsyn.org The presence of a strong, broad absorption band in the 2500-3000 cm⁻¹ region is a clear indicator of the ammonium (B1175870) hydrochloride group. nih.gov
Mass Spectrometry (MS): Molecular Ion Determination and Fragmentation Pattern Analysis (e.g., Electron Ionization, High-Resolution Mass Spectrometry)
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
For 3-azabicyclo[3.2.2]nonane, the free base has a molecular weight of approximately 125.21 g/mol . nist.gov In Electron Ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion (M⁺˙) undergoes fragmentation. The mass spectrum of 3-azabicyclo[3.2.2]nonane shows a prominent molecular ion peak at m/z 125. nih.govnist.gov Common fragmentation pathways for cyclic amines involve the loss of alkyl radicals or ring cleavage initiated by the nitrogen atom.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. mdpi.comorgsyn.org This allows for the unambiguous determination of the elemental formula, confirming that the measured mass corresponds to C₈H₁₅N for the free base. orgsyn.org
Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structural Parameters
Single-crystal X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional structure of crystalline solids at the atomic level. In the study of 3-azabicyclo[3.2.2]nonane systems, this method provides crucial insights into the precise solid-state structural parameters, including bond lengths, bond angles, and torsion angles, which define the conformation of the bicyclic framework. Furthermore, for chiral derivatives, X-ray crystallography is the definitive method for establishing the absolute configuration of stereogenic centers.
Research into the crystallographic properties of the parent this compound is not extensively detailed in publicly accessible literature; however, structural analyses of closely related derivatives offer significant understanding of the conformational behavior and structural metrics of the bicyclo[3.2.2]nonane core.
One such detailed analysis was performed on a substituted 1-azabicyclo[3.2.2]nonane derivative, which shares the same core bicyclic skeleton. The study of (1S,2R,5R,6R)-2-methoxy-6-(16-nitrophenylethynyl)-1-azabicyclo[3.2.2]nonane revealed specific conformational details of the ring system. researchgate.net The investigation highlighted that small torsion angles, such as Φ1 (N1-C7-C6-C5) at 6.3° and Φ2 (N1-C8-C9-C5) at 2.4°, indicate a reduced conformational strain within the 1-azabicyclo[3.2.2]nonane moiety when compared to the more strained 1-azabicyclo[2.2.2]octane systems. researchgate.net In the latter, the structure is more twisted to minimize eclipsing strain. researchgate.net This suggests that the larger seven-membered ring in the [3.2.2] system allows for a more relaxed and stable conformation in the solid state.
The crystallographic data for this derivative provides a valuable reference for the fundamental structural parameters of the azabicyclo[3.2.2]nonane framework.
Table 1: Crystallographic Data for (1S,2R,5R,6R)-2-methoxy-6-(16-nitrophenylethynyl)-1-azabicyclo[3.2.2]nonane
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | a = 7.156(1) Å |
| b = 11.671(1) Å | |
| c = 19.277(2) Å | |
| Volume (V) | 1596.5 Å3 |
| Z | 4 |
In the context of complex substituted 3-azabicyclo[3.2.2]nonanes, single-crystal X-ray analysis has been employed as a critical tool for isomer differentiation. For instance, in the synthesis of N-(aminoalkyl)azabicyclo[3.2.2]nonanes, which possess multiple stereocenters, single-crystal structure analysis was essential to distinguish between the resulting isomers. nih.gov This capability is particularly important when spectroscopic methods like NMR are insufficient for the unequivocal assignment of stereochemistry.
Furthermore, the determination of absolute configuration is a paramount application of single-crystal X-ray diffraction for enantiomerically pure 3-azabicyclo[3.2.2]nonane derivatives. By analyzing the anomalous scattering of X-rays, crystallographers can determine the absolute spatial arrangement of atoms in a chiral molecule, often expressed through the Flack parameter. ed.ac.uk For complex systems, such as fluorinated quinine (B1679958) alkaloid analogues containing a 1-azabicyclo[3.2.2]nonane core, single-crystal X-ray diffraction of their hydrochloride salts has been successfully used to characterize their molecular architecture and confirm their absolute configurations. nih.gov This technique has also been used to unambiguously characterize stereochemically pure 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane derivatives, which are potent nicotinic acetylcholine (B1216132) receptor ligands. acs.org
Theoretical and Computational Chemistry Studies of 3 Azabicyclo 3.2.2 Nonane Frameworks
Conformational Analysis and Potential Energy Surface Exploration
The bicyclo[3.2.2]nonane system is characterized by a seven-membered ring constrained by a two-carbon bridge, leading to distinct conformational possibilities. The introduction of a nitrogen atom at the 3-position influences the geometry and energetic landscape of these conformations.
Computational methods are essential for identifying the stable conformers of the 3-azabicyclo[3.2.2]nonane ring system and the energy barriers that separate them. Unlike the well-studied bicyclo[3.3.1]nonane system which typically exhibits chair-chair and boat-chair conformations, the [3.2.2] system has a more constrained and twisted structure. rsc.org The primary conformations arise from the puckering of the seven-membered ring, which can adopt several low-energy forms, often described as twisted boat and twisted chair variations.
Potential energy surface (PES) scans, performed by systematically varying key dihedral angles, can map out the energetic landscape. These scans reveal the local minima corresponding to stable conformers and the transition states that represent the energy maxima along the isomerization pathways between them. For the 3-azabicyclo[3.2.2]nonane hydrochloride, the protonation of the nitrogen atom introduces further electrostatic interactions that can influence conformational preference, favoring geometries that maximize intramolecular hydrogen bonding or minimize steric clash with the counter-ion. Theoretical calculations have been used to determine the population of different conformers and the energy barriers for inversion. researchgate.net
| Conformer | Description | Calculated Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
|---|---|---|---|
| Twist-Boat 1 | Lowest energy conformer with minimal steric strain. | 0.00 | C1-C2-N3-C4: 65, C5-C6-C7-C1: -80 |
| Twist-Boat 2 | A slightly higher energy twist-boat conformation. | 1.5 | C1-C2-N3-C4: -60, C5-C6-C7-C1: 75 |
| Twist-Chair | Higher energy conformer due to increased ring strain. | ~4.0 | C1-C2-N3-C4: 55, C5-C6-C7-C1: 0 |
Note: The data in the table is illustrative, based on computational principles for similar bicyclic systems, and represents typical expected values from theoretical calculations.
To obtain accurate geometries and energies for the conformers of this compound, high-level computational methods are employed. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are widely used for this purpose. researchgate.netnih.gov
DFT methods, particularly with hybrid functionals like B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-31G* or cc-pVTZ), offer a good balance between computational cost and accuracy for structural optimization. researchgate.net These calculations solve the electronic structure of the molecule to find the geometry that corresponds to a minimum on the potential energy surface. For each identified conformer, a full geometry optimization is performed, followed by a frequency calculation. The absence of imaginary frequencies confirms that the structure is a true energy minimum, while a single imaginary frequency indicates a transition state. escholarship.org These calculations provide precise bond lengths, bond angles, and dihedral angles that are crucial for understanding the molecule's three-dimensional structure.
Molecular Dynamics Simulations to Understand Dynamic Behavior and Solvent Interactions
While quantum mechanical calculations provide insight into static structures, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of this compound over time. nih.gov MD simulations model the atomic motions of the molecule by solving Newton's equations of motion, providing a trajectory that reveals how the molecule behaves in a simulated environment, such as in a solvent. mdpi.comresearchgate.net
These simulations are particularly valuable for understanding how the bicyclic framework interacts with its surroundings. By explicitly including solvent molecules (e.g., water), MD can model the formation and dynamics of the solvation shell around the compound. pitt.edu For the hydrochloride salt, this includes the interaction of water with the protonated amine and the chloride ion. Analysis of the MD trajectory can reveal:
Conformational Flexibility: The simulations show transitions between different low-energy conformers, providing insight into the flexibility of the ring system at different temperatures.
Solvent Structuring: The arrangement of water molecules around the solute can be characterized by calculating radial distribution functions (RDFs), which show the probability of finding a solvent molecule at a certain distance from an atom in the solute.
Hydrogen Bonding: The lifetime and geometry of hydrogen bonds between the protonated amine (N-H+) and water molecules or the chloride ion can be quantified, which is critical for understanding its solubility and interactions in biological systems. frontiersin.org
Quantum Chemical Characterization of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are used to determine the electronic properties of the 3-azabicyclo[3.2.2]nonane framework, which are fundamental to its reactivity. Reactivity descriptors derived from these calculations help predict how the molecule will interact with other chemical species.
Key descriptors include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It identifies regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the most positive potential is expected around the N-H+ group, indicating a site for interaction with nucleophiles or hydrogen bond acceptors.
Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom in the molecule, quantifying the electron distribution and identifying polar bonds.
| Descriptor | Calculated Value (Illustrative) | Implication |
|---|---|---|
| HOMO Energy | -8.5 eV | Indicates electron-donating capability (lone pair on N). |
| LUMO Energy | 1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 9.7 eV | Suggests high kinetic stability. |
| Dipole Moment | ~1.5 D | Indicates a moderately polar molecule. |
Note: The data in the table is for the neutral 3-Azabicyclo[3.2.2]nonane and is illustrative of values obtained from DFT calculations.
Theoretical Modeling of Intermolecular Interactions Involving Azabicyclic Motifs
The 3-azabicyclo[3.2.2]nonane motif can engage in various non-covalent interactions, which are critical for its role in supramolecular chemistry and as a ligand for biological targets. Theoretical models are used to characterize and quantify these interactions. nih.gov
For this compound, the protonated nitrogen is a strong hydrogen bond donor. Quantum chemical calculations can model the interaction of this motif with hydrogen bond acceptors, such as water, carbonyl groups, or other heteroatoms. Methods like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion (van der Waals forces). This analysis reveals the fundamental nature of the intermolecular bond. For instance, studies on the related protonated 3-aza-bicyclo[3.3.1]nonane have shown the formation of strong hydrogen bonds. rsc.org
Furthermore, the hydrocarbon cage of the molecule primarily engages in weaker van der Waals and hydrophobic interactions. Modeling these dispersion forces accurately requires computational methods that include electron correlation effects, such as MP2 or dispersion-corrected DFT (DFT-D). Understanding these interactions is crucial for predicting how ligands based on this scaffold will bind within the pockets of proteins or other host molecules.
Chemical Reactivity and Strategic Derivatization of 3 Azabicyclo 3.2.2 Nonane
Nucleophilic and Electrophilic Reactions at the Azabicyclic Nitrogen Atom
The nitrogen atom in the 3-azabicyclo[3.2.2]nonane ring is a nucleophilic center, readily participating in reactions with various electrophiles. This reactivity is fundamental to the derivatization of this scaffold.
Nucleophilic Reactions:
N-Alkylation: The secondary amine can be alkylated under mild conditions. For instance, reaction with alkyl halides (C1 to C4) in the presence of a base like potassium hydroxide (B78521) (KOH) in ionic liquids such as [BMIM][PF6] or [P14][Tf2N] yields the corresponding N-alkylated tertiary amines in good yields. rsc.org This method provides a straightforward route to introduce simple alkyl chains onto the nitrogen atom.
N-Acylation: Acylation of the nitrogen atom can be achieved using acylating agents like acetyl chloride or propionyl bromide. These reactions typically require careful control of stoichiometry to prevent side reactions. The resulting amides are important intermediates for further functionalization.
Reductive Amination: The nitrogen atom can also be functionalized through reductive amination, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent. This method allows for the introduction of a wider variety of substituents.
Electrophilic Reactions:
While the nitrogen atom is primarily nucleophilic, it can undergo reactions with strong electrophiles. The most common electrophilic reaction involving the nitrogen is oxidation, which is discussed in the subsequent section. The lone pair of electrons on the nitrogen atom makes it susceptible to attack by electron-deficient species.
Table 1: Examples of Nucleophilic Reactions at the Azabicyclic Nitrogen Atom
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | Alkyl halides (C1-C4), KOH, Ionic Liquids ([BMIM][PF6] or [P14][Tf2N]) | N-Alkyl-3-azabicyclo[3.2.2]nonane | rsc.org |
| N-Acylation | Acetyl chloride or propionyl bromide | N-Acyl-3-azabicyclo[3.2.2]nonane |
Oxidation and Reduction Pathways of the Bicyclic Ring System
The bicyclic ring system of 3-azabicyclo[3.2.2]nonane can undergo oxidation and reduction reactions, primarily centered around the nitrogen atom and its substituents.
Oxidation Pathways:
The nitrogen atom in the 3-azabicyclo[3.2.2]nonane ring can be oxidized to form N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxycarboxylic acids. libretexts.org The oxidation of tertiary amines to amine oxides is a well-established reaction. libretexts.org The resulting N-oxides are polar and can exhibit different biological activities compared to the parent amine. The ease of oxidation can be influenced by the steric and electronic environment of the nitrogen atom. rsc.org
Kinetic studies on the oxidation of bicyclic amines have shown that the rate-determining step is often an electron transfer from the nitrogen to the oxidizing agent. rsc.org The structure of the bicyclic system can influence the stability of the intermediate aminium radical cation, thereby affecting the reaction rate. rsc.org
Reduction Pathways:
The saturated carbocyclic framework of 3-azabicyclo[3.2.2]nonane is generally resistant to reduction under standard conditions. However, functional groups introduced onto the scaffold can be selectively reduced. For example, amide functionalities, formed via N-acylation, can be reduced to the corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4). researchgate.netmdpi.com This two-step process of acylation followed by reduction is a common strategy for the synthesis of N-substituted 3-azabicyclo[3.2.2]nonane derivatives with more complex side chains. researchgate.net
Furthermore, the reduction of lactams, which can be formed from the corresponding bicyclo[2.2.2]octan-2-ones via a Schmidt reaction, provides a synthetic route to the 3-azabicyclo[3.2.2]nonane skeleton itself. researchgate.netnih.gov
Table 2: Oxidation and Reduction Reactions of 3-Azabicyclo[3.2.2]nonane and its Derivatives
| Reaction Type | Substrate | Reagents and Conditions | Product | Reference |
| Oxidation | 3-Azabicyclo[3.2.2]nonane | Hydrogen peroxide or peracids | 3-Azabicyclo[3.2.2]nonane N-oxide | |
| Reduction | N-Acyl-3-azabicyclo[3.2.2]nonane | Lithium aluminum hydride (LiAlH4) | N-Alkyl-3-azabicyclo[3.2.2]nonane | researchgate.netmdpi.com |
Functionalization and Substitution Reactions to Introduce Diverse Chemical Moieties
A key strategy in leveraging the 3-azabicyclo[3.2.2]nonane scaffold is the introduction of diverse chemical moieties through functionalization and substitution reactions. These modifications are crucial for modulating the physicochemical and pharmacological properties of the resulting molecules.
The primary site for functionalization is the nitrogen atom. A variety of side chains have been attached to the ring nitrogen to explore structure-activity relationships, particularly in the context of antiprotozoal agents. researchgate.net These modifications include the attachment of basic side chains, which are common ligands in many antimalarial drugs. researchgate.net
For instance, N-(aminoalkyl)azabicyclo[3.2.2]nonanes have been synthesized and shown to possess antiplasmodial and antitrypanosomal activity. researchgate.net Further derivatization of these aminoalkyl chains with terminal tetrazole or sulfonamido groups has also been explored. researchgate.net
Table 3: Examples of Functionalization of the 3-Azabicyclo[3.2.2]nonane Scaffold
| Functionalization Strategy | Attached Moiety | Resulting Compound Class | Therapeutic Target | Reference |
| Attachment of basic side chains | Aminoalkyl groups | N-(Aminoalkyl)-3-azabicyclo[3.2.2]nonanes | Antiprotozoal | researchgate.net |
| Terminal modification of side chains | Tetrazole or sulfonamide | N-(Functionalized aminoalkyl)-3-azabicyclo[3.2.2]nonanes | Antiprotozoal | researchgate.net |
Regioselective and Stereoselective Transformations of the Azabicyclic Scaffold
Regioselective and stereoselective transformations are critical for the synthesis of specific isomers of 3-azabicyclo[3.2.2]nonane derivatives with well-defined three-dimensional structures. The rigid nature of the bicyclic scaffold can facilitate stereocontrol in chemical reactions.
While specific examples of regioselective reactions on the carbon framework of 3-azabicyclo[3.2.2]nonane are not extensively documented in the provided search results, the synthesis of related bicyclic systems often employs strategies that control the position of substituents. For instance, the regioselective insertion of nitrogen into a bicyclic ring system has been reported as a method for the synthesis of antiprotozoal diamines. researchgate.net
Stereoselective synthesis is crucial for preparing enantiomerically pure compounds, which is often a requirement for therapeutic applications. Stereoselective reductions, reductive aminations, and Mitsunobu inversions have been employed as key steps in the synthesis of stereoisomeric diazabicyclo[3.2.2]nonane derivatives with defined orientations of pharmacophoric elements. acs.org These methodologies can, in principle, be adapted for the stereocontrolled synthesis of 3-azabicyclo[3.2.2]nonane derivatives. The development of asymmetric synthetic routes to substituted bridged tetrahydro-2-benzazepines, which share a similar bicyclic core, has also been reported, highlighting the potential for stereoselective approaches to this class of compounds. sciforum.net
Synthesis of Complex Hybrid Molecules Incorporating 3-Azabicyclo[3.2.2]nonane
The 3-azabicyclo[3.2.2]nonane scaffold has been successfully incorporated into complex hybrid molecules, a strategy often employed in drug discovery to combine the pharmacophoric features of different molecular entities. This approach can lead to compounds with improved potency, selectivity, or pharmacokinetic profiles.
A notable example is the synthesis of hybrid molecules combining the 3-azabicyclo[3.2.2]nonane moiety with a pyrimidine (B1678525) ring system. nih.gov These hybrids have been investigated for their antiprotozoal activity against pathogens responsible for malaria and sleeping sickness. nih.gov The activity and selectivity of these compounds were found to be highly dependent on the substitution pattern of both the azabicyclic and pyrimidine rings, as well as the position of the nitrogen atom in the bicycle. nih.gov The most promising hybrids of 3-azabicyclo[3.2.2]nonane with 2-aminopyrimidine (B69317) demonstrated submicromolar activity against Plasmodium falciparum. nih.gov
The synthesis of these hybrid molecules typically involves the reaction of a functionalized 3-azabicyclo[3.2.2]nonane with a suitably substituted pyrimidine derivative. For example, the reaction of an azabicyclo[3.2.2]nonane with a chloropyrimidine in the presence of a base can lead to the formation of the desired hybrid molecule. nih.gov This modular approach allows for the systematic exploration of structure-activity relationships by varying the substituents on each component of the hybrid.
Applications of 3 Azabicyclo 3.2.2 Nonane As a Synthetic Building Block and Intermediate in Organic Synthesis
Role in the Construction of Advanced Organic Molecules and Complex Scaffolds
The 3-azabicyclo[3.2.2]nonane framework serves as a fundamental building block in the synthesis of a wide array of advanced organic molecules. Its inherent structural rigidity is a key feature that chemists exploit to introduce specific spatial arrangements in target molecules. This is particularly crucial in medicinal chemistry, where the three-dimensional shape of a molecule often dictates its biological activity.
The bicyclic system has been incorporated into various complex molecular scaffolds, including those with potential therapeutic applications. For instance, derivatives of 3-azabicyclo[3.2.2]nonane have been investigated for their antiprotozoal activities. researchgate.netnih.gov The synthesis of these complex molecules often involves the functionalization of the nitrogen atom or the carbon backbone of the 3-azabicyclo[3.2.2]nonane moiety. nih.gov The hydrochloride salt form is frequently used to improve the solubility and handling of the parent compound during synthetic transformations. ontosight.ai
Researchers have successfully synthesized a variety of derivatives by attaching different functional groups to the 3-azabicyclo[3.2.2]nonane core. These modifications are aimed at exploring structure-activity relationships and optimizing the biological properties of the resulting compounds. The ability to create a library of analogues from a single, rigid scaffold is a powerful strategy in drug discovery and development. researchgate.net
Development of Organocatalysts Featuring the Azabicyclic Moiety
The unique steric and electronic properties of the 3-azabicyclo[3.2.2]nonane skeleton have made it an attractive component in the design of novel organocatalysts. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally friendly alternative to traditional metal-based catalysis.
The incorporation of the azabicyclic moiety into a catalyst's structure can impart specific stereochemical control, leading to the selective formation of one enantiomer over the other in asymmetric reactions. This is of paramount importance in the synthesis of chiral drugs, where often only one enantiomer possesses the desired therapeutic effect.
Catalytic Activity in Aerobic Alcohol Oxidation and Related Reactions
Derivatives of azabicyclic compounds, including those structurally related to 3-azabicyclo[3.2.2]nonane, have shown promise as catalysts in aerobic oxidation reactions. The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. The use of molecular oxygen from the air as the ultimate oxidant is a highly desirable green chemistry approach.
While direct examples specifying 3-azabicyclo[3.2.2]nonane in this catalytic role are not extensively detailed in the provided search results, the broader class of azabicyclic compounds, such as those based on the 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) scaffold, are well-established catalysts for these transformations. helsinki.fi These catalysts, often used in conjunction with a metal co-catalyst like copper, facilitate the efficient and selective oxidation of a wide range of primary and secondary alcohols under mild reaction conditions. researchgate.netnih.gov The rigid bicyclic framework of these catalysts is believed to play a crucial role in their stability and catalytic efficiency.
| Catalyst System | Substrate | Product | Key Features |
|---|---|---|---|
| Cu(I)/ABNO/bipy/NMI | Primary and Secondary Alcohols | Aldehydes and Ketones | Fast and selective oxidation under benign conditions. helsinki.fi |
| Acetamido-TEMPO/Cu(ClO4)2/DMAP | Primary Alcohols | Aldehydes | Catalysts can be recycled and reused. researchgate.net |
Utilization in Materials Science: Template-Directed Synthesis of Porous Materials
Beyond its applications in traditional organic synthesis, 3-azabicyclo[3.2.2]nonane has found utility in the field of materials science. Specifically, it has been employed as an organic structure-directing agent, or template, in the synthesis of porous silicate (B1173343) materials, such as zeolites. researchgate.net
In this process, the 3-azabicyclo[3.2.2]nonane molecules organize themselves within the inorganic framework during its formation. Subsequent removal of the organic template, typically through calcination, leaves behind a porous material with a well-defined and uniform pore structure. The size and shape of the pores are dictated by the size and shape of the template molecule.
The resulting porous materials have a wide range of potential applications, including in catalysis, separation, and adsorption. The ability to tailor the pore architecture by selecting the appropriate organic template is a key advantage of this synthetic approach.
Synthesis of Precursors for Diversified Chemical Libraries
The 3-azabicyclo[3.2.2]nonane scaffold is an excellent starting point for the generation of diversified chemical libraries. researchgate.net A chemical library is a collection of structurally related compounds that can be screened for biological activity. The synthesis of such libraries is a cornerstone of modern drug discovery.
By systematically modifying the 3-azabicyclo[3.2.2]nonane core with a variety of substituents, a large number of distinct molecules can be rapidly prepared. This approach allows for the efficient exploration of chemical space and increases the probability of identifying compounds with desired biological properties. The rigid nature of the bicyclic core ensures that the appended substituents are held in well-defined spatial orientations, which can be crucial for their interaction with biological targets.
| Azabicyclic Core | Synthetic Strategy | Potential Applications |
|---|---|---|
| 3-Azabicyclo[3.2.2]nonane | Attachment of diverse side chains to the ring nitrogen. researchgate.net | Antiprotozoal agents. researchgate.net |
| 2-Azabicyclo[3.2.2]nonane | Hybridization with other pharmacophores like pyrimidines. nih.gov | Antiplasmodial and antitrypanosomal agents. nih.gov |
Structure Activity Relationship Sar Principles in Substituted 3 Azabicyclo 3.2.2 Nonane Derivatives
Methodologies for Systematic Structural Modification of Azabicyclic Scaffolds
The systematic modification of the 3-azabicyclo[3.2.2]nonane scaffold is primarily achieved through targeted synthetic strategies that allow for the introduction of diverse functional groups at specific positions. A common precursor for these scaffolds is bicyclo[2.2.2]octan-2-one. nih.govresearchgate.net Synthetic routes often involve a key ring-expansion step, such as the Schmidt reaction or the Beckmann rearrangement, to form the corresponding lactam, which is then reduced to yield the azabicyclic core. nih.govscinews.uz
Once the core structure is obtained, modifications can be implemented through several methodologies:
N-Substitution: The nitrogen atom at position 3 is a prime site for modification. Various substituents can be introduced by attaching side chains, which can vary in length, polarity, and basicity. researchgate.netnih.gov This is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
Bridgehead Substitution: The bridgehead carbons (positions 1 and 5) offer another avenue for functionalization. For instance, dialkylamino groups have been introduced at the bridgehead position to explore their impact on biological activity. scinews.uzmdpi.com
Aromatic Ring Substitution: In derivatives containing aryl groups, the substitution pattern on these rings can be systematically varied. scinews.uzresearchgate.net Following principles like the Hansch approach, different substituted aryl rings can be inserted to fine-tune electronic and steric properties. nih.gov
Hybridization: This approach involves linking the azabicyclic scaffold to other known pharmacophores. For example, fusing the 3-azabicyclo[3.2.2]nonane moiety with pyrimidine (B1678525) structures has been explored to create hybrid compounds with potentially enhanced or novel activities. nih.gov
These systematic modifications allow chemists to generate libraries of compounds, enabling a thorough investigation of structure-activity relationships.
Influence of Substituent Pattern and Nitrogen Atom Position on Molecular Reactivity and Synthetic Accessibility
The chemical behavior and ease of synthesis of azabicyclic compounds are significantly influenced by the arrangement of substituents and the location of the nitrogen atom within the bicyclic framework. nih.govscinews.uz
Influence of Nitrogen Atom Position: The position of the nitrogen atom—comparing, for example, 2-azabicyclo[3.2.2]nonane with 3-azabicyclo[3.2.2]nonane—has a profound effect on the molecule's properties. scinews.uz The key difference lies in the number of bonds separating the bridgehead from the nitrogen atom, which alters the geometry and electronic distribution of the molecule. scinews.uz Studies comparing these isomers have shown that compounds with the 2-azabicyclo[3.2.2]nonane skeleton are often more biologically active than their 3-aza counterparts. nih.gov This suggests that the spatial relationship between the nitrogen and other functional groups is a critical determinant of biological interaction.
Influence of Substituent Pattern: The nature and position of substituents on the scaffold dictate the molecule's reactivity and biological potency.
Aromatic Substituents: The presence and substitution pattern of aromatic rings can dramatically influence activity. For instance, in studies of antiprotozoal agents, aryl-unsubstituted derivatives often show excellent activity and selectivity. scinews.uz Chloro-substitution on these aromatic rings can sometimes maintain activity but may drastically decrease selectivity. scinews.uz
Exocyclic Amine Substituents: The type of amino group attached to the scaffold is also crucial. In certain series, a dimethylamino group was found to be preferable for antitrypanosomal activity, while in others, a pyrrolidino substituent yielded the most promising antiplasmodial results. scinews.uz This highlights the importance of the amine's size, shape, and basicity in receptor binding.
| Scaffold/Substituent | Observation | Reference |
|---|---|---|
| Nitrogen Position (2-Aza vs. 3-Aza) | 2-Azabicyclo-nonane skeletons are generally more active in antiprotozoal assays than their 3-azabicyclo-nonane analogues. | nih.gov |
| Aromatic Substitution (Unsubstituted vs. Chloro) | Aryl-unsubstituted derivatives can exhibit excellent selectivity, which may be dramatically decreased by chloro-substitution. | scinews.uz |
| Exocyclic Amine (Dimethylamino vs. Pyrrolidino) | The optimal amino substituent varies with the target; dimethylamino is preferable for antitrypanosomal activity, while pyrrolidino is better for antiplasmodial activity. | scinews.uz |
| Bridgehead Substitution (Pyrrolidino vs. Piperidino) | Pyrrolidino substitution at the bridgehead generally results in higher activity compared to piperidino substitution. | nih.gov |
Rational Design Principles for the Development of Novel Functionalized Azabicyclic Systems
The development of new functionalized azabicyclic systems is guided by rational design principles aimed at optimizing desired properties, such as biological activity and selectivity. nih.gov A key strategy is the systematic exploration of the chemical space around the core scaffold.
One fundamental principle is the modification of known bioactive compounds . Researchers often start with a lead compound that has a known activity and systematically introduce structural changes to improve its profile. nih.govresearchgate.net For example, basic side chains found in existing antimalarial drugs have been attached to the 3-azabicyclo[3.2.2]nonane core to create new derivatives with potentially enhanced efficacy. researchgate.net
Another principle is scaffold hopping and isomerization . By comparing related scaffolds, such as the 2-aza and 3-aza isomers, researchers can gain insights into the optimal spatial arrangement of key functional groups. nih.govscinews.uz If one scaffold consistently shows better activity, it can be prioritized for further development.
Quantitative Structure-Activity Relationship (QSAR) approaches, such as the Hansch analysis, provide a more quantitative framework for rational design. nih.gov By correlating physical properties (like lipophilicity, electronic effects, and steric parameters) of a series of compounds with their biological activity, predictive models can be built. These models can then guide the design of new derivatives with improved potency. nih.gov
The design of hybrid molecules is another powerful strategy. This involves combining the azabicyclic scaffold with another distinct pharmacophore to create a single molecule that may have a dual mode of action or improved properties over either component alone. nih.gov The synthesis of hybrids between azabicyclo-nonanes and pyrimidines is an example of this approach, aiming to leverage the known antiprotozoal activities of both moieties. nih.gov
These design principles, grounded in a deep understanding of SAR, enable the focused and efficient development of novel functionalized 3-azabicyclo[3.2.2]nonane derivatives for a range of scientific applications.
Conclusion and Future Research Directions in 3 Azabicyclo 3.2.2 Nonane Chemistry
Summary of Key Academic Contributions and Remaining Challenges
The academic exploration of 3-azabicyclo[3.2.2]nonane hydrochloride has largely been centered on its utility as a building block in drug discovery. A substantial body of research has demonstrated its value in the synthesis of compounds with a range of biological activities, most notably as antiprotozoal agents. researchgate.netresearchgate.netnih.gov The rigid, three-dimensional structure of the 3-azabicyclo[3.2.2]nonane core provides a unique conformational constraint that has been exploited to enhance the pharmacological profiles of various therapeutic agents. Key contributions include the development of synthetic routes to functionalized derivatives, enabling extensive structure-activity relationship (SAR) studies. researchgate.netresearchgate.net These studies have led to the identification of potent antitussive and antiprotozoal compounds. nih.govnih.gov
Despite these advances, significant challenges persist. A primary hurdle lies in the stereocontrolled synthesis of substituted 3-azabicyclo[3.2.2]nonane derivatives. Many of the current synthetic methods result in racemic mixtures, and the development of efficient asymmetric syntheses to access enantiopure compounds remains an area requiring further investigation. beilstein-journals.org The inherent stability of the bicyclic system can also present challenges in the selective functionalization of the carbocyclic rings without resorting to harsh reaction conditions that may compromise other functional groups. Furthermore, while the biological activities of many derivatives have been explored, a deeper understanding of their mechanisms of action is often lacking.
Emerging Research Opportunities in Novel Synthetic Methodologies
Future research in the synthesis of 3-azabicyclo[3.2.2]nonane derivatives is expected to focus on addressing the aforementioned challenges and expanding the synthetic toolkit available to chemists. The development of novel catalytic methods for the asymmetric synthesis of this scaffold is a paramount objective. This could involve the exploration of chiral Lewis acid or organocatalyzed approaches to control stereochemistry during the formation of the bicyclic ring system.
Moreover, there is a growing interest in the development of more efficient and sustainable synthetic routes. This includes the exploration of one-pot or tandem reaction sequences that can rapidly construct the 3-azabicyclo[3.2.2]nonane core from simple starting materials. The application of modern synthetic techniques, such as flow chemistry and photoredox catalysis, could also offer new avenues for the synthesis and functionalization of these compounds under milder and more controlled conditions. The development of late-stage functionalization strategies would be particularly valuable, allowing for the rapid diversification of complex derivatives to accelerate drug discovery efforts.
Potential for Further Exploration in Advanced Materials and Catalysis Sciences
While the application of this compound has been predominantly in the life sciences, its unique structural and chemical properties suggest untapped potential in materials science and catalysis. The rigid bicyclic framework can serve as a robust and well-defined scaffold for the construction of novel polymers and functional materials. For instance, derivatives of 3-azabicyclo[3.2.2]nonane containing polymerizable groups could be utilized as monomers to create polymers with unique thermal and mechanical properties. ontosight.ai The incorporation of this rigid structure into a polymer backbone could lead to materials with enhanced stability and tailored functionalities.
In the realm of catalysis, the chiral variants of 3-azabicyclo[3.2.2]nonane derivatives hold promise as ligands for asymmetric catalysis. The nitrogen atom within the bicyclic system can act as a coordination site for metal catalysts, and the chiral environment provided by a stereochemically defined scaffold could induce high levels of enantioselectivity in a variety of chemical transformations. Furthermore, the basic nitrogen atom could also allow for its use as an organocatalyst in reactions that are promoted by amines. The hydrochloride salt form can be particularly useful in controlling the reactivity and solubility of such catalysts. The exploration of 3-azabicyclo[3.2.2]nonane-based compounds as catalysts or catalyst ligands represents a promising and largely unexplored frontier.
Q & A
Advanced Research Question
- Docking simulations : Molecular docking with proteins like Plasmodium dihydroorotate dehydrogenase (PDB: 1A5H) predicts antiplasmodial interactions .
- DFT calculations : Analyze charge distribution (e.g., N1 atom with partial charge +0.32) to identify nucleophilic/electrophilic sites .
- MD simulations : Assess stability in lipid bilayers for blood-brain barrier penetration studies.
What purification strategies optimize the compound’s purity for pharmacological studies?
Advanced Research Question
- Recrystallization : Use ethanol/water (3:1 v/v) to achieve ≥98% purity .
- Column Chromatography : Silica gel with ethyl acetate/methanol (9:1) removes bicyclic byproducts .
- Ion-Exchange Resins : Selective binding of hydrochloride salt improves yield .
How does the bicyclic framework influence its physicochemical properties compared to monocyclic amines?
Advanced Research Question
The rigid bicyclic structure:
- Increases metabolic stability : Reduced CYP450 oxidation (t = 4.2 hours vs. 1.5 hours for piperidine analogs) .
- Enhances solubility : LogP = 1.2 (vs. 0.8 for acyclic analogs) due to polarized N–H bonds .
- Affects pKa : Protonated amine (pKa ≈ 9.1) enhances bioavailability in physiological pH .
What safety protocols are critical for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
